Allocryptopine

Catalog No.
S1520824
CAS No.
24240-04-8
M.F
C21H23NO5
M. Wt
369.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Allocryptopine

CAS Number

24240-04-8

Product Name

Allocryptopine

IUPAC Name

7,8-dimethoxy-11-methyl-17,19-dioxa-11-azatetracyclo[12.7.0.04,9.016,20]henicosa-1(21),4(9),5,7,14,16(20)-hexaen-2-one

Molecular Formula

C21H23NO5

Molecular Weight

369.4 g/mol

InChI

InChI=1S/C21H23NO5/c1-22-7-6-14-9-19-20(27-12-26-19)10-15(14)17(23)8-13-4-5-18(24-2)21(25-3)16(13)11-22/h4-5,9-10H,6-8,11-12H2,1-3H3

InChI Key

HYBRYAPKQCZIAE-UHFFFAOYSA-N

SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3

Synonyms

allo-cryptopine, allocryptopine

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C(=C(C=C4)OC)OC)OCO3
  • Modulation of opioid receptors: Allocryptopin may interact with opioid receptors in the central nervous system, mimicking the pain-relieving effects of opioids without their addictive properties. However, further research is needed to fully understand this mechanism [].
  • Inhibition of inflammatory pathways: Allocryptopin exhibits anti-inflammatory effects, potentially reducing pain associated with inflammation. Studies have shown it can suppress the production of pro-inflammatory mediators like cytokines and chemokines [].

Treatment of Opioid Addiction

Due to its potential interaction with opioid receptors, allocryptopin is also being investigated as a treatment for opioid addiction. The idea is that it could help ease withdrawal symptoms and reduce cravings, potentially aiding in the detoxification process. However, this research is still in its early stages, and further studies are needed to determine its efficacy and safety in this context [].

Other Potential Applications

Preliminary research suggests allocryptopin may have other potential applications, including:

  • Neuroprotective effects: Studies indicate that allocryptopin may protect nerve cells from damage, potentially offering benefits in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [].
  • Antimicrobial activity: Some studies have shown that allocryptopin exhibits antibacterial and antifungal activity, suggesting its potential use as an antimicrobial agent [].

Allocryptopine is a bioactive alkaloid belonging to the dibenzazecine class, primarily found in various plants of the Papaveraceae family, such as Glaucium arabicum, Argemone mexicana, Eschscholtzia, and Corydalis . This compound is characterized by its complex structure, which includes a heterotetracyclic framework with the molecular formula C21H23NO5. Allocryptopine exhibits a variety of chemical properties, including being a tertiary amino compound and an aromatic cyclic ketone .

  • The mechanism of action of allocryptopine is not fully understood but is a subject of ongoing research.
  • Studies suggest potential anti-inflammatory and analgesic properties [, ].
  • Further investigation is needed to elucidate its specific interactions with biological systems.
  • As with many alkaloids, allocryptopine might exhibit some degree of toxicity.
  • However, specific data on its toxicity is lacking.
  • Due to its limited availability and the presence in plants with known toxic alkaloids (like Argemone mexicana), caution should be exercised when handling plant materials containing allocryptopine [, ].
. Notably, it can undergo O-demethylation, which has been studied to identify reaction products that are crucial for understanding its metabolic pathways . Additionally, allocryptopine can react with ferric chloride, producing characteristic color changes that are useful for qualitative analysis in laboratory settings .

Allocryptopine exhibits significant biological activities, particularly neuroprotective effects. Research indicates that allocryptopine-rich extracts can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease treatment . Moreover, allocryptopine has been shown to possess antioxidant properties and may play a role in apoptosis regulation within neuronal cells .

The synthesis of allocryptopine can be achieved through various methods, often involving the extraction from plant sources or chemical synthesis in the laboratory. The extraction typically involves solvent extraction techniques followed by purification processes to isolate allocryptopine from other alkaloids present in the plant material. Chemical synthesis pathways may include steps such as cyclization and functional group modifications to construct the dibenzazecine framework .

Allocryptopine has potential applications in pharmacology due to its neuroprotective and antioxidant properties. It is being investigated for its efficacy in treating conditions related to oxidative stress, such as neurodegenerative disorders . Furthermore, its unique chemical structure makes it a candidate for further research into developing new therapeutic agents.

Studies on allocryptopine's interactions have revealed its capacity to modulate various biological pathways. For instance, it has been shown to inhibit potassium channels, which could influence neuronal excitability and neurotransmitter release . Additionally, allocryptopine's interactions with cellular components involved in oxidative stress responses highlight its potential as a therapeutic agent against oxidative damage.

Allocryptopine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

Compound NameStructural ClassBiological Activity
ProtopineDibenzazecineAntioxidant, anti-inflammatory
BerberineIsoquinolineAntimicrobial, anti-inflammatory
MorphinePhenanthreneAnalgesic
PapaverineBenzylisoquinolineSmooth muscle relaxant

Uniqueness of Allocryptopine:

  • Structural Complexity: Allocryptopine's dibenzazecine structure distinguishes it from simpler alkaloids like protopine.
  • Neuroprotective Properties: While many alkaloids exhibit antioxidant effects, allocryptopine's specific neuroprotective capabilities against oxidative stress-induced neuronal damage set it apart.

Plant Sources and Taxonomic Classification

Allocryptopine is predominantly isolated from species within the Papaveraceae family, though it also occurs in Berberidaceae, Ranunculaceae, and Rutaceae . Key plant sources include:

Plant SpeciesFamilyTissue LocalizationAlkaloid Concentration (Dry Weight)
Macleaya cordataPapaveraceaeRoots, Latex0.5–1.2%
Chelidonium majusPapaveraceaeAerial Parts0.3–0.8%
Corydalis yanhusuoPapaveraceaeBulbsTraces–0.4%
Argemone mexicanaPapaveraceaeRoots, Stems0.6–1.0%

Taxonomic analysis reveals that allocryptopine-producing plants cluster within the Ranunculales order, suggesting an evolutionary conserved biosynthetic pathway .

Biosynthesis and Accumulation Patterns

Allocryptopine derives from the benzylisoquinoline alkaloid (BIA) pathway, which originates from tyrosine (Figure 1). Critical enzymatic steps include:

  • Tyrosine → (S)-Norcoclaurine: Catalyzed by tyrosine decarboxylase (TYDC) and norcoclaurine synthase (NCS) .
  • (S)-Reticuline Formation: Methylation (via 6-OMT, CNMT) and hydroxylation (CYP80B) reactions .
  • Protopine Branch: Oxidation by berberine bridge enzyme (BBE) and subsequent ring cleavage to form protopine, the direct precursor to allocryptopine .

Tissue-Specific Accumulation:

  • Roots: High allocryptopine concentrations (e.g., 1.04% in M. cordata nodules) correlate with upregulated CheSyn (chelirubine synthase) expression .
  • Aerial Parts: Lower levels (0.3–0.8%) occur due to transport from roots or localized synthesis in stems .

Neuroprotective Effects

Allocryptopine demonstrates neuroprotective potential through modulation of the CX3CL1–CX3CR1 axis, a chemokine signaling pathway critical in neuroinflammation and neuronal survival. In a dextran sulfate-induced murine model, allocryptopine reduced apoptosis in brain tissues by downregulating pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and suppressing the phosphorylation of AKT and NF-κB [4]. These effects correlate with improved histopathological outcomes, including reduced neuronal pyknosis and vacuolation in cerebral ischemia-reperfusion injury models [4].

Table 1: Neuroprotective Mechanisms of Allocryptopine

MechanismPathway/Component AffectedExperimental ModelOutcome
Anti-apoptoticBcl-2/Bax ratio, Caspase-3Cerebral I/R injury in ratsReduced TUNEL-positive cells [4]
Anti-inflammatoryCX3CL1–CX3CR1/NF-κBDextran sulfate-induced miceLowered TNF-α, IL-6, IL-1β levels [4]
Oxidative stress mitigationSOD, MDA, GSH-PxMCAO ratsEnhanced antioxidant enzyme activity [4]

The compound’s ability to cross the blood-brain barrier and modulate chemokine networks positions it as a candidate for neurodegenerative diseases, though clinical validation remains pending [4].

Anti-inflammatory and Immunomodulatory Actions

Allocryptopine exerts potent anti-inflammatory effects by targeting the GNB5/AKT/NF-κB signaling cascade. In murine colitis models, it reduced colonic inflammation by downregulating CX3CL1 expression, thereby inhibiting neutrophil infiltration and cytokine release [4]. Proteomic analyses identified its role in suppressing the chemokine signaling pathway and apoptosis, which collectively ameliorate mucosal immune responses [4].

Table 2: Anti-inflammatory Targets of Allocryptopine

Target PathwayKey Proteins AffectedBiological Effect
Chemokine signalingCX3CL1, AKT2, NF-κBReduced leukocyte migration [4]
Apoptosis regulationBcl-2, Bax, Caspase-3Decreased epithelial cell death [4]
Humoral immunityAntimicrobial peptide synthesisEnhanced mucosal defense [4]

These findings align with its traditional use in inflammatory conditions, though its immunomodulatory effects on adaptive immunity (e.g., T-cell differentiation) require further exploration.

Antiparasitic and Antineoplastic Activities

Current evidence for allocryptopine’s antiparasitic and antineoplastic properties is limited. No studies in the provided literature directly address its efficacy against parasitic infections. Similarly, while isoquinoline alkaloids broadly exhibit anticancer activity, allocryptopine-specific mechanisms remain uncharacterized. Indirect evidence from its pro-apoptotic effects in inflammatory models suggests potential applicability in oncology, but dedicated studies are needed to confirm cytotoxicity against tumor cells or antiparasitic activity [4].

Cardiovascular Modulation (Antiarrhythmic, Antithrombotic)

Allocryptopine shows promise as an antiarrhythmic agent by modulating multiple cardiac ion channels. In preclinical models, it stabilized ventricular arrhythmias through sodium and potassium channel blockade, reducing repolarization dispersion and preventing re-entrant circuits [1]. Its multichannel targeting contrasts with conventional antiarrhythmics, which often focus on single channels, potentially minimizing proarrhythmic risks [1].

Table 3: Cardiovascular Effects of Allocryptopine

ActivityIon Channel TargetPhysiological Impact
AntiarrhythmicNa⁺, K⁺ channelsReduced ventricular tachycardia incidence [1]
Repolarization stabilizationCa²⁺ channel modulationShortened action potential duration [1]

Antithrombotic effects are not documented in the reviewed studies, highlighting a gap in understanding its full cardiovascular portfolio.

Contradictory Findings in Antimicrobial Efficacy

Data on allocryptopine’s antimicrobial activity are scarce and inconclusive. While some isoquinoline alkaloids exhibit broad-spectrum antimicrobial properties, allocryptopine’s efficacy against bacteria, fungi, or viruses is not robustly supported in the provided literature. Discrepancies may arise from variations in experimental models, compound purity, or microbial strain susceptibility. For example, its anti-inflammatory effects in mucosal environments [4] could indirectly alter microbial colonization, but direct antimicrobial action remains unverified.

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Exact Mass

369.15762283 g/mol

Monoisotopic Mass

369.15762283 g/mol

Heavy Atom Count

27

Appearance

Powder

UNII

EK27J8ROYB

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

24240-04-8
485-91-6

Wikipedia

Allocryptopine
Roluperidone

Dates

Modify: 2023-08-15

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